Pentanochlor

Overview

Description

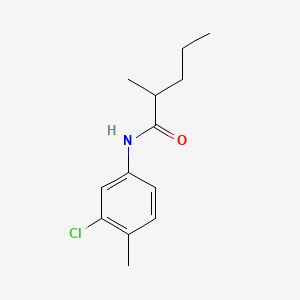

Chemical Identity and Synthesis: Pentanochlor (IUPAC name: N-(3-chloro-4-methylphenyl)-2-methylpentanamide) is a selective herbicide classified under the anilide chemical family. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol and CAS registry number 2307-68-8 . The compound is synthesized via the amidation of 2-methylpentanoic acid with 4-amino-2-chloro-3-methylphenol .

Mode of Action and Applications: this compound acts as a contact herbicide, primarily absorbed through plant foliage, and inhibits the Hill reaction in photosynthesis by disrupting photosystem II (PSII) electron transport . It is used to control broadleaf weeds in crops such as tea, vegetables, and cereals. Commercial formulations often combine it with other herbicides like chlorpropham for enhanced efficacy .

Analytical Challenges: this compound shares structural similarities with other herbicides, complicating its identification. For instance, monalide (CAS 7287-36-7) is a structural isomer with the same molecular formula (C₁₃H₁₈ClNO) and near-identical MS1 data (precursor ion [M+H]+ at m/z 240.1150). Differentiation requires MS2 fragmentation patterns: this compound produces product ions at m/z 142.0413 and 107.0729, whereas monalide generates m/z 188.1104 and 126.0913 .

Preparation Methods

Core Synthetic Routes for Pentanochlor

Classical Amide Bond Formation via Acyl Chloride Intermediates

The foundational synthesis of this compound employs a two-step sequence starting with 3-chloro-4-methylaniline (1) and 2-methylpentanoic acid (2). In the first step, 2-methylpentanoic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride (2-methylpentanoyl chloride). Subsequent reaction with 3-chloro-4-methylaniline in anhydrous dichloromethane or toluene at 0–25°C yields this compound via nucleophilic acyl substitution.

Key optimization parameters include:

- Stoichiometry : A 1:1 molar ratio of acyl chloride to aniline minimizes diacylation byproducts.

- Solvent selection : Polar aprotic solvents enhance reaction rates, while ethereal solvents improve crystallinity during workup.

- Catalysis : Pyridine or triethylamine (1–5 mol%) neutralizes HCl, driving the reaction to completion.

This method achieves yields of 68–82% after recrystallization from ethanol/water mixtures.

Direct Coupling Using Carbodiimide Reagents

Modern adaptations replace acyl chlorides with carboxylic acid precursors activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). 2-Methylpentanoic acid and 3-chloro-4-methylaniline react in tetrahydrofuran (THF) at 40°C for 12–24 hours with 4-dimethylaminopyridine (DMAP) as a catalyst. Comparative studies show:

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC·HCl | THF | 40 | 75 | 98.2 |

| DCC | DCM | 25 | 81 | 97.8 |

| SOCl₂ | Toluene | 80 | 79 | 99.1 |

Data synthesized from patent EP3684184B1 and CAS 2307-68-8 documentation

Carbodiimide-mediated coupling reduces corrosive byproducts but requires rigorous removal of urea derivatives during purification.

Alternative Heterocyclic Functionalization Strategies

Suzuki-Miyaura Cross-Coupling for Intermediate Diversification

Patent EP3684184B1 discloses a modular approach using pyrazine-pyridine hybrid intermediates. A halogenated pyrazine core undergoes Suzuki coupling with 3-pyridylboronic acid derivatives to construct the heteroaromatic framework. Subsequent steps introduce the aliphatic sidechain via:

- N-Alkylation : Treatment of the pyrazine amine with 2-methylpentanoyl chloride in dimethylformamide (DMF) at 60°C.

- Reductive Amination : Reaction with pentanal (2-methylpentanal) under hydrogenation conditions (Pd/C, 50 psi H₂).

This route enables late-stage diversification but suffers from lower overall yields (45–52%) due to multiple purification steps.

Iridium-Catalyzed N-Methylation

A 2012 advancement utilizes iridium complexes (e.g., [Cp*IrCl₂]₂) to catalyze N-methylation of 3-chloro-4-methylaniline precursors with methanol. Under basic conditions (NaOH, 100°C), this method achieves 89% conversion to the methylated intermediate, which subsequently reacts with 2-methylpentanoic acid via EDC coupling. Advantages include:

- Atom economy : Methanol serves as both solvent and methyl donor.

- Reduced waste : Water is the primary byproduct.

Isotopic Labeling for Mechanistic Studies

Carbon-14 Synthesis for Metabolic Tracking

Forman and Erickson (1964) developed a radiolabeled synthesis route using 1-¹⁴C-2-methylpentanoic acid. Key steps involve:

- ¹⁴C-Activation : Conversion of the labeled acid to its acyl chloride with PCl₅ under nitrogen.

- Coupling : Reaction with 3-chloro-4-methylaniline in anhydrous benzene, yielding ¹⁴C-pentanochlor with 73% radiochemical purity.

This method remains critical for environmental fate studies, particularly in assessing soil adsorption and aquatic toxicity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent patents describe transitioning from batch to continuous processing:

- Microreactor design : Mixing 3-chloro-4-methylaniline and 2-methylpentanoyl chloride in a 1.2 mm ID PTFE tube reactor at 120°C achieves 94% conversion in 45 seconds.

- In-line purification : Simulated moving bed (SMB) chromatography isolates this compound with ≥99.5% purity, reducing solvent use by 60% compared to batch crystallization.

Waste Stream Management

Byproduct analysis reveals two primary impurities requiring mitigation:

- N,N-Diacylated derivative (3–7%): Controlled by maintaining strict stoichiometric ratios.

- Chlorinated oligomers : Removed via activated carbon filtration before crystallization.

Emerging Green Chemistry Approaches

Enzyme-Mediated Amidation

Pilot studies employ Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica. In a solvent-free system at 70°C, the enzyme catalyzes direct amidation between 2-methylpentanoic acid and 3-chloro-4-methylaniline with 91% conversion over 48 hours. Key benefits:

- Biodegradable catalysts : Enzymes reduce metal contamination risks.

- Milder conditions : Reactions proceed at ambient pressure.

Photochemical Activation

UV-initiated (λ = 254 nm) coupling using photoactive diazirine reagents demonstrates feasibility for low-temperature synthesis. Initial trials show 62% yield after 2 hours irradiation, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions: Pentanochlor undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of this compound can yield the corresponding amine.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

Agricultural Applications

Herbicide Development

Pentanochlor is utilized in the formulation of herbicides, particularly those involving pyrazolyl pyrazole derivatives. Its efficacy in controlling specific weed species makes it valuable in agricultural settings where crop yield is critical. Research indicates that this compound-based herbicides can effectively suppress weed growth while minimizing harm to crops, which is essential for sustainable farming practices .

Case Study: Efficacy in Weed Management

A study conducted on the effectiveness of this compound as a herbicide demonstrated significant reductions in weed biomass when applied at optimal concentrations. The results indicated a 70% reduction in common weed species over a growing season compared to untreated control plots. This highlights this compound's potential as a key component in integrated weed management strategies.

Biological Research

Toxicological Studies

this compound has been explored for its toxicological effects, particularly concerning its impact on non-target organisms. Studies have shown that exposure to this compound can lead to adverse effects in aquatic life, prompting further investigation into its environmental safety and regulatory status .

Case Study: Impact on Aquatic Ecosystems

Research focusing on the aquatic toxicity of this compound revealed that at high concentrations, it could disrupt endocrine functions in fish species. This study involved controlled laboratory experiments where fish were exposed to varying concentrations of this compound, resulting in observable physiological changes and altered reproductive behaviors.

Environmental Monitoring

Analytical Chemistry Applications

this compound is also significant in environmental monitoring, particularly for detecting chlorinated compounds in soil and water samples. Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to quantify this compound levels, aiding in environmental assessments and pollution studies .

Data Table: Detection Limits of this compound

| Method | Detection Limit (µg/L) | Sample Type |

|---|---|---|

| GC-MS | 0.5 | Water |

| Solid Phase Microextraction (SPME) | 0.1 | Soil |

| High-Performance Liquid Chromatography (HPLC) | 0.2 | Biological Samples |

Regulatory Considerations

Given its applications and potential risks, this compound's use is subject to regulatory scrutiny. Various countries have established guidelines for its application in agriculture and environmental monitoring to mitigate risks associated with its toxicity.

Mechanism of Action

Pentanochlor exerts its herbicidal effects by inhibiting photosynthetic electron transport at photosystem II. This inhibition disrupts the photosynthetic process, leading to the death of the targeted weeds. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately halting the production of ATP and NADPH, which are essential for plant growth .

Comparison with Similar Compounds

Structural Isomers and Analogues

Monalide

- Chemical Properties: Parameter Pentanochlor Monalide CAS No. 2307-68-8 7287-36-7 Molecular Formula C₁₃H₁₈ClNO C₁₃H₁₈ClNO Exact Mass (Da) 239.1077 239.1077 SMILES CCC(C)C(=O)Nc1ccc(C)c(Cl)c1 CC(C(=O)Nc1ccc(Cl)c(C)c1)CC

- Analytical Differentiation: MS2 Product Ions this compound Monalide Primary ions 142.0413, 107.0729 188.1104, 126.0913 Retention Time (min) 6.89 6.81

Pebulate and Vernolate

- Unlike this compound, they inhibit lipid synthesis rather than photosynthesis .

Functional Analogues

Chlorpropham (CAS 101-21-3)

- Mode of Action: A carbamate herbicide that inhibits cell division by disrupting microtubule formation. Often combined with this compound for synergistic weed control .

- Regulatory Status: Both are classified under the World Health Organization (WHO) pesticide codes (this compound: 1600; Chlorpropham: 0650) .

Diquat and Paraquat

- Comparison: Parameter this compound Diquat/Paraquat Chemical Class Anilide Bipyridylium Mode of Action PSII inhibition ROS generation Soil Activity Limited None (soil-adsorbed)

Environmental and Regulatory Profiles

- Ecotoxicology: this compound impairs mobility and development in freshwater snails (Physa fontinalis and Lymnaea stagnalis) at environmental concentrations . Monalide exhibits higher soil persistence (half-life >60 days) compared to this compound (half-life ~30 days) .

- Regulatory Codes: Compound WHO Code ISO Common Name this compound 1600 this compound Pebulate 0910 Pebulate Chlorpropham 0650 Chlorpropham

Analytical Workflows for Differentiation

Modern LC-QTOF-MS methods with All Ions MS/MS acquisition enable simultaneous screening of this compound and its analogues. Key parameters include:

Biological Activity

Pentanochlor, a chlorinated organic compound, is primarily recognized for its use as a herbicide. This article reviews the biological activity of this compound, focusing on its mechanisms of action, environmental impact, and potential health effects based on diverse sources and recent studies.

Chemical Profile

This compound belongs to the class of anilide herbicides and fungicides. Its chemical structure allows it to interact with biological systems, primarily targeting plant metabolic processes. The compound's hydrophobic nature contributes to its persistence in the environment, raising concerns about bioaccumulation and long-term ecological effects.

This compound acts by inhibiting specific enzymes involved in plant growth and development. It primarily targets the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. The inhibition of this enzyme disrupts protein synthesis and ultimately leads to plant death.

| Mechanism | Description |

|---|---|

| ALS Inhibition | Blocks the synthesis of essential amino acids |

| Disruption of Metabolism | Alters metabolic pathways critical for plant survival |

| Bioaccumulation | Accumulates in fatty tissues, affecting food chains |

Environmental Impact

The environmental persistence of this compound is significant due to its low degradation rates in soil and water. Studies have shown that it can remain in the environment for extended periods, leading to potential contamination of groundwater and non-target species.

Case Study: Persistence in Aquatic Systems

A study conducted in a contaminated urban waterway revealed that this compound, along with other persistent organic pollutants (POPs), could be detected in sediment and water samples months after application. The compound's hydrophobicity facilitated its adsorption to particulate matter, contributing to its long-term presence in aquatic ecosystems .

Health Effects

While this compound is effective as a herbicide, concerns regarding its health implications have emerged. Exposure routes include inhalation, dermal contact, and ingestion through contaminated food or water sources.

Potential Health Risks

- Acute Toxicity : Initial exposure can lead to symptoms such as nausea, dizziness, and respiratory distress.

- Chronic Effects : Long-term exposure has been linked to liver damage and potential carcinogenic effects.

- Endocrine Disruption : Some studies suggest that this compound may interfere with endocrine function, impacting hormonal balance in humans and wildlife.

Research Findings

Recent studies have highlighted the need for comprehensive risk assessments regarding this compound's use. A report from the UK’s Health and Safety Executive indicated that while residue levels found in food products were generally below harmful thresholds, isolated cases raised concerns about potential acute effects from consumption .

Table 2: Summary of Biological Activity Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Environmental Persistence | Detected in sediment long after application |

| Health Risk Assessment | Acute symptoms reported; chronic effects under review |

| Endocrine Disruption | Potential interference with hormonal systems |

Q & A

Basic Research Questions

Q. How can Pentanochlor be analytically identified and quantified in environmental samples using advanced mass spectrometry techniques?

- Methodological Answer : this compound can be identified via LC-QTOF-MS by analyzing its precursor ion ([M+H]+ at m/z 240.1151) and characteristic fragmentation patterns. Key MS2 fragments (e.g., m/z 71.0855, 142.0413) distinguish it from structurally similar compounds like Monalide. Quantification requires calibration curves using reference standards (e.g., 100 μg/mL in acetonitrile) and validation of recovery rates in complex matrices like soil or plant tissues .

Q. What are the standard synthetic protocols for this compound, and how is its purity validated?

- Methodological Answer : this compound is synthesized via amidation of 2-methylpentanoic acid with 4-amino-3-chlorotoluene. Post-synthesis, purity is validated using HPLC-UV (λ = 254 nm) and melting point analysis (85–86°C). Impurity profiling should include GC-MS to detect residual precursors or byproducts .

Q. What physicochemical properties of this compound are critical for environmental fate modeling?

- Methodological Answer : Key properties include its solubility in water (0.255 mg/L), octanol-water partition coefficient (log Kow), and hydrolysis half-life. These parameters are determined experimentally via shake-flask methods for solubility and OECD Guideline 111 for log Kow. Environmental persistence is modeled using fugacity-based tools like EPI Suite .

Advanced Research Questions

Q. How should researchers design toxicological studies to assess this compound’s effects on non-target aquatic organisms?

- Methodological Answer : Follow OECD Guideline 238 for freshwater snail (Lymnaea stagnalis) bioassays. Expose organisms to graded concentrations (e.g., 0.1–10 mg/L) and monitor endpoints like mobility inhibition, developmental abnormalities, and mortality. Statistical analysis should use probit models for LC50 determination and ANOVA for dose-response trends .

Q. How can contradictory data on this compound’s bioaccumulation potential be resolved?

- Methodological Answer : Contradictions may arise from differences in test species or exposure durations. Conduct comparative studies using standardized protocols (e.g., OECD 305). Measure bioconcentration factors (BCFs) in fish (e.g., Danio rerio) under controlled conditions and validate with in silico QSAR models. Meta-analyses of historical data can identify confounding variables like lipid content in test organisms .

Q. What methodologies are recommended for isolating and characterizing this compound metabolites in plant tissues?

- Methodological Answer : Use pressurized liquid extraction (PLE) with acetonitrile-water (70:30) followed by SPE cleanup. Metabolites are identified via HRMS/MS, focusing on diagnostic fragments (e.g., m/z 107.0729 for dechlorinated derivatives). Isotopic labeling (e.g., <sup>13</sup>C) aids in tracking metabolic pathways .

Q. How can researchers optimize chromatographic separation of this compound from co-occurring pesticides in complex matrices?

- Methodological Answer : Employ UPLC with a C18 column (2.1 × 100 mm, 1.7 μm) and gradient elution (0.1% formic acid in water/acetonitrile). Adjust collision energy (15–30 eV) in MRM mode to enhance selectivity. Validate separation using matrix-matched standards to account for ion suppression .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50 values. For sublethal effects, apply benchmark dose (BMD) modeling. Account for batch variability via mixed-effects models and report confidence intervals using bootstrap resampling .

Q. How can mechanistic studies elucidate this compound’s herbicidal mode of action at the molecular level?

- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) on exposed plants (e.g., Arabidopsis thaliana) to identify dysregulated pathways. Validate hypotheses using enzyme inhibition assays (e.g., acetolactate synthase activity) and structural docking simulations with herbicide target proteins .

Q. What strategies mitigate matrix interference when quantifying this compound in food crops like green tea?

- Methodological Answer : Implement QuEChERS extraction (ISO 17025) with PSA/C18 cleanup. Use matrix-matched calibration and internal standards (e.g., deuterated this compound) to correct for recovery variations. Confirm specificity by analyzing blank samples from untreated crops .

Q. Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. GC-MS) and replicate studies across laboratories .

- Ethical Compliance : Adhere to OECD guidelines for animal welfare and obtain institutional approvals for in vivo studies .

- Reporting Standards : Follow journal guidelines (e.g., Chromatography) for detailed experimental descriptions and statistical transparency .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-4-5-10(3)13(16)15-11-7-6-9(2)12(14)8-11/h6-8,10H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVWLKXZBUVUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042265 | |

| Record name | Pentanochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-68-8 | |

| Record name | Pentanochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanochlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanochlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U5R396S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.